molecular formula C14H24O B11891011 1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone CAS No. 5435-87-0

1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone

Cat. No.: B11891011
CAS No.: 5435-87-0
M. Wt: 208.34 g/mol
InChI Key: ZNXHLOXMNLVYJM-UHFFFAOYSA-N
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Description

1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone is a chemical compound with a unique structure characterized by a decahydronaphthalene core substituted with a dimethyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone typically involves several steps:

    Synthetic Routes: The compound can be synthesized through the hydrogenation of naphthalene derivatives followed by functional group modifications. For instance, starting with 2-naphthol, hydrogenation can yield decahydro-2-naphthol, which can then be alkylated to introduce the dimethyl groups. Subsequent oxidation can convert the hydroxyl group to a ketone, resulting in the desired ethanone derivative.

    Reaction Conditions: The hydrogenation step requires a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The alkylation step can be performed using alkyl halides in the presence of a strong base like sodium hydride (NaH). Oxidation can be achieved using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Industrial Production Methods: Industrial production may involve continuous flow reactors for hydrogenation and automated systems for subsequent steps to ensure high yield and purity.

Chemical Reactions Analysis

1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanone moiety, using nucleophiles like Grignard reagents or organolithium compounds.

    Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

1-(8,8-Dimethyldecahydronaphthalen-2-yl)ethanone can be compared with other similar compounds:

    Similar Compounds: Compounds such as 2-(8-Hydroxy-4a,8-dimethyldecahydro-2-naphthalenyl)acrylic acid and other decahydronaphthalene derivatives share structural similarities.

    Uniqueness: The presence of the ethanone moiety and the specific substitution pattern make this compound unique, offering distinct reactivity and applications compared to its analogs.

Properties

CAS No.

5435-87-0

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

1-(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-2-yl)ethanone

InChI

InChI=1S/C14H24O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h11-13H,4-9H2,1-3H3

InChI Key

ZNXHLOXMNLVYJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2CCCC(C2C1)(C)C

Origin of Product

United States

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